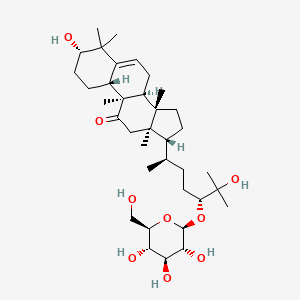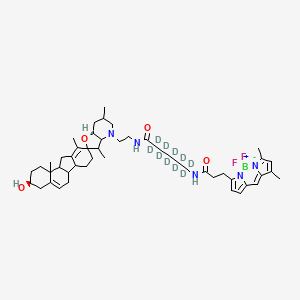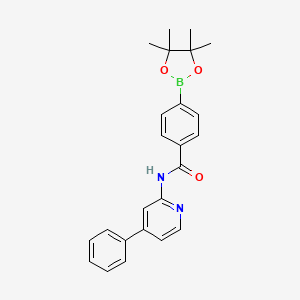
Spiroxamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiroxamine-d4 is a deuterated form of spiroxamine, a systemic fungicide used to control fungal diseases in various crops. The compound is primarily used as an internal standard for the quantification of spiroxamine in analytical studies . This compound is characterized by its molecular formula C18H31D4NO2 and a molecular weight of 301.5 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiroxamine-d4 involves the incorporation of deuterium atoms into the spiroxamine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound likely involves large-scale deuterium exchange reactions, where spiroxamine is treated with deuterated reagents under controlled conditions to achieve the desired level of deuteration. The process may involve multiple steps, including purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Spiroxamine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Applications De Recherche Scientifique
Spiroxamine-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of spiroxamine in various samples.
Environmental Studies: Employed in studies to assess the environmental impact of spiroxamine and its residues in soil and water.
Agricultural Research: Investigated for its effects on crop protection and its role in managing fungal diseases in agriculture.
Pharmacological Studies: Explored for its potential cytotoxic effects on cancer cells and its impact on cellular processes.
Mécanisme D'action
Spiroxamine-d4 exerts its effects by disrupting membrane function and inhibiting sterol biosynthesis in fungal cells. The compound targets specific enzymes involved in the sterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death . The primary molecular targets include Δ8 → Δ7 isomerase and Δ14 reductase, which are crucial for maintaining fungal cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroxamine-d4 is part of the sterol biosynthesis inhibitors (SBI) class of fungicides. Similar compounds in this class include:
Tebuconazole: Another fungicide that inhibits sterol biosynthesis but targets different enzymes within the pathway.
Triadimenol: A fungicide with a similar mode of action but different chemical structure.
Prothioconazole: A triazole fungicide that also inhibits sterol biosynthesis.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry . Additionally, this compound’s specific mode of action and its effectiveness against a broad spectrum of fungal pathogens make it a valuable tool in agricultural and environmental research .
Propriétés
Formule moléculaire |
C18H35NO2 |
|---|---|
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
N-[(8-tert-butyl-6,6,10,10-tetradeuterio-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine |
InChI |
InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3/i10D2,11D2 |
Clé InChI |
PUYXTUJWRLOUCW-MKQHWYKPSA-N |
SMILES isomérique |
[2H]C1(CC(CC(C12OCC(O2)CN(CC)CCC)([2H])[2H])C(C)(C)C)[2H] |
SMILES canonique |
CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


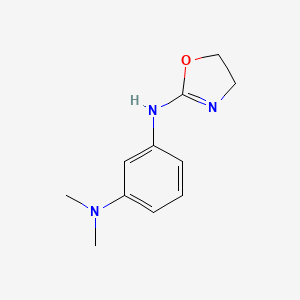

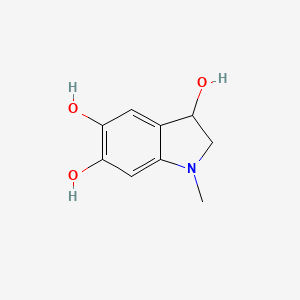

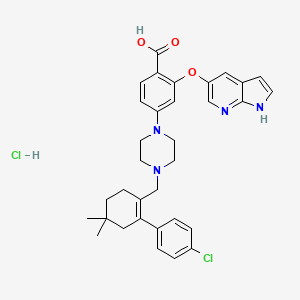
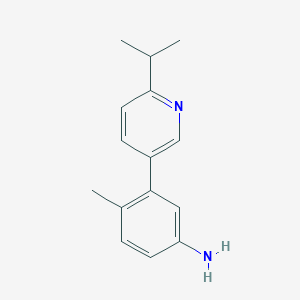
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)
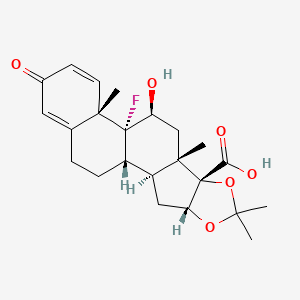
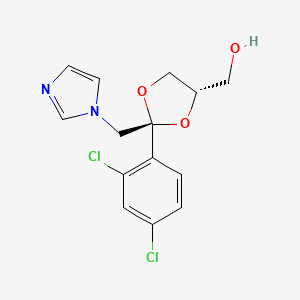
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
